(2-(Pyrazin-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel derivative designed and synthesized for potential biological activities . It has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involved the design and evaluation of these derivatives for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in the context of its anti-tubercular activity . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The compound has been evaluated as a corrosion inhibitor for mild steel in an acid medium . The experimental results showed that it is an effective corrosion inhibitor, with the maximum inhibition efficiency reaching 96.06% at 0.2 mM concentration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in the context of its use as a corrosion inhibitor . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .Scientific Research Applications
Corrosion Inhibition
Thiazol derivatives have been identified as effective corrosion inhibitors. For instance, 4-(Pyridin-4-yl)thiazol-2-amine (PTA) has shown high inhibition efficiency for mild steel in an acid medium .
Anticancer Activity
Substituted triazolyl thiazoles have been studied for their anticancer properties. They have been found to induce apoptosis in cancer cells and inhibit colony formation in a concentration-dependent manner .
Antitumor and Cytotoxic Activity
Thiazoles have been reported to exhibit antitumor and cytotoxic activities. Certain synthesized thiazole derivatives demonstrated potent effects on human tumor cell lines, including prostate cancer .
Antimicrobial Activity
Thiazole compounds have been synthesized and screened for their antimicrobial activities against various bacterial strains such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger .
Anti-fibrotic Activities
Novel pyridinyl thiazoles have shown promising anti-fibrotic activities, with some compounds presenting better activities than known anti-fibrotic drugs .
Mechanism of Action
Target of Action
Similar compounds have been reported to target mycobacterium tuberculosis h37ra and immortalized rat hepatic stellate cells (HSC-T6) . These targets play a crucial role in the pathogenesis of tuberculosis and fibrosis, respectively.
Mode of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra and have demonstrated anti-fibrotic activities . The interaction of these compounds with their targets leads to changes that inhibit the growth of the bacteria or the progression of fibrosis.
Biochemical Pathways
Similar compounds have been reported to inhibit the synthesis of collagen, a key component of the extracellular matrix, in fibrotic diseases . This suggests that the compound may interfere with the biochemical pathways involved in collagen synthesis and deposition.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra and have demonstrated anti-fibrotic activities . These results suggest that the compound could potentially be used in the treatment of tuberculosis and fibrotic diseases.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-pyrazin-2-yl-1,3-thiazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c24-17(14-12-25-16(21-14)13-11-18-5-6-19-13)23-9-7-22(8-10-23)15-3-1-2-4-20-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYOQHDFTROVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.